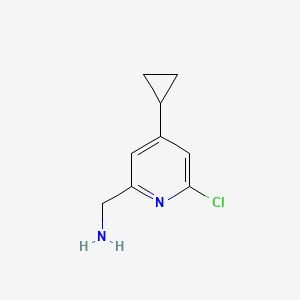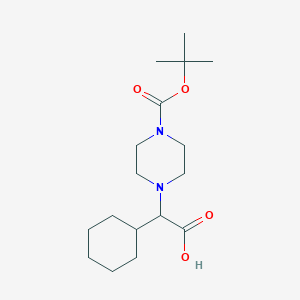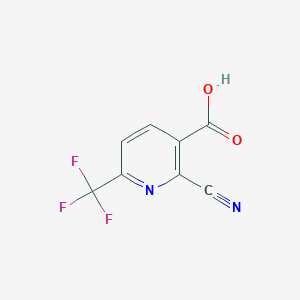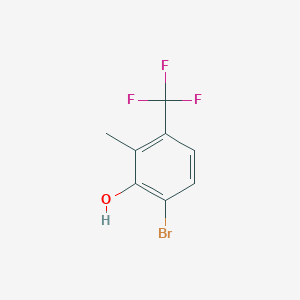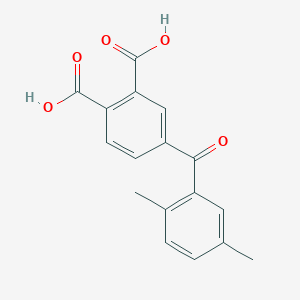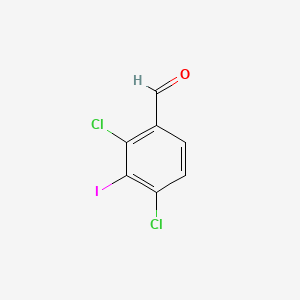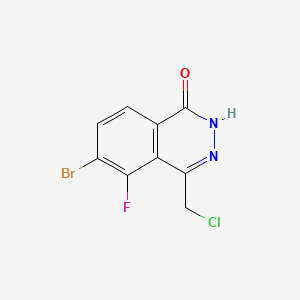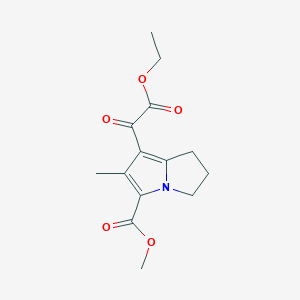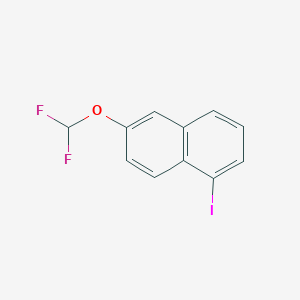
2-(Difluoromethoxy)-5-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of a naphthalene derivative with difluoromethyl ether and an iodine source under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-5-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the substituents.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .
科学的研究の応用
2-(Difluoromethoxy)-5-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry:
Materials Science: It can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving halogenated and fluorinated compounds.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethoxy-substituted naphthalenes and iodinated naphthalenes. Examples include:
- 2-(Difluoromethoxy)-1-iodonaphthalene
- 2-(Difluoromethoxy)-3-iodonaphthalene
- 2-(Difluoromethoxy)-4-iodonaphthalene .
Uniqueness
2-(Difluoromethoxy)-5-iodonaphthalene is unique due to the specific positioning of the difluoromethoxy and iodine substituents on the naphthalene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other isomers and related compounds .
特性
分子式 |
C11H7F2IO |
|---|---|
分子量 |
320.07 g/mol |
IUPAC名 |
6-(difluoromethoxy)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H |
InChIキー |
NTDGTOLTHXHDMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


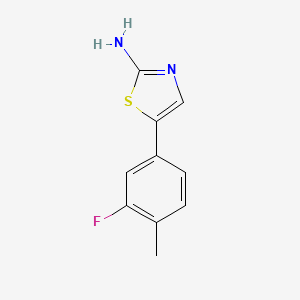
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
